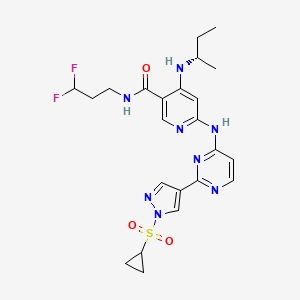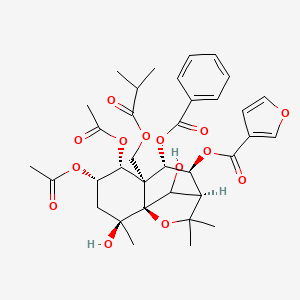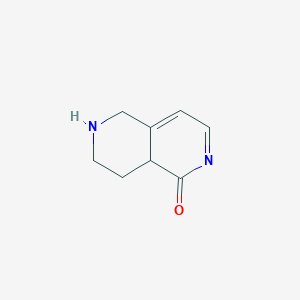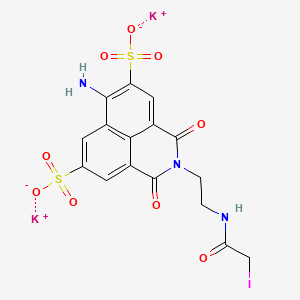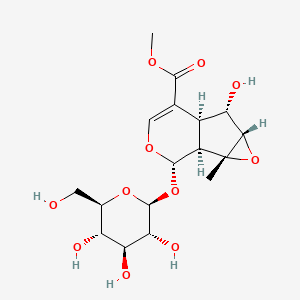
Folic acid (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folic acid (disodium) is the disodium salt form of folic acid, a water-soluble B vitamin (B9) that plays a crucial role in DNA synthesis, repair, and methylation. It is essential for cell division and growth, making it particularly important during periods of rapid cell division such as pregnancy and infancy. Folic acid (disodium) is used as a dietary supplement and in fortified foods to prevent folate deficiency and associated health issues like neural tube defects in newborns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of folic acid (disodium) involves several steps, starting from p-aminobenzoic acid, glutamic acid, and pteridine derivatives. The process typically includes the following steps:
Condensation Reaction:
p-Aminobenzoic acid reacts with pteridine derivatives to form dihydropteroic acid.Glutamation: Dihydropteroic acid is then conjugated with glutamic acid to form dihydrofolic acid.
Oxidation: Dihydrofolic acid is oxidized to folic acid.
Neutralization: Folic acid is neutralized with sodium hydroxide to form folic acid (disodium).
Industrial Production Methods
Industrial production of folic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Large reactors are used to carry out the condensation, glutamation, and oxidation reactions.
Purification: The product is purified using crystallization or chromatography techniques.
Drying and Packaging: The purified folic acid (disodium) is dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Folic acid (disodium) undergoes various chemical reactions, including:
Reduction: Folic acid can be reduced to dihydrofolic acid and tetrahydrofolic acid by dihydrofolate reductase.
Methylation: Tetrahydrofolic acid participates in one-carbon transfer reactions, essential for the synthesis of purines and thymidylate.
Hydrolysis: Folic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Dihydrofolate reductase enzyme, NADPH as a cofactor.
Methylation: S-adenosylmethionine as a methyl donor.
Hydrolysis: Acidic or basic solutions.
Major Products
Reduction: Dihydrofolic acid, tetrahydrofolic acid.
Methylation: Methylated derivatives of purines and thymidylate.
p-Aminobenzoic acid, glutamic acid.Applications De Recherche Scientifique
Folic acid (disodium) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of various folate derivatives and antifolate drugs.
Biology: Studied for its role in DNA synthesis, repair, and methylation.
Medicine: Used in the treatment and prevention of folate deficiency, megaloblastic anemia, and as an adjunct in cancer therapy.
Industry: Added to fortified foods and dietary supplements to prevent folate deficiency in populations.
Mécanisme D'action
Folic acid (disodium) is biochemically inactive and must be converted to its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase. These active forms participate in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in DNA synthesis and repair, such as thymidylate synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, used in the treatment of various cancers.
Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.
Uniqueness
Folic acid (disodium) is unique in its role as a dietary supplement and its essential function in preventing folate deficiency-related health issues. Unlike antifolate drugs, it does not inhibit folate-dependent enzymes but rather serves as a precursor for the synthesis of active folate forms.
Propriétés
Formule moléculaire |
C19H17N7Na2O6 |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |
Clé InChI |
SWIRFWUEJODNRG-LTCKWSDVSA-L |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
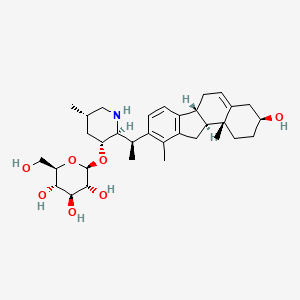
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
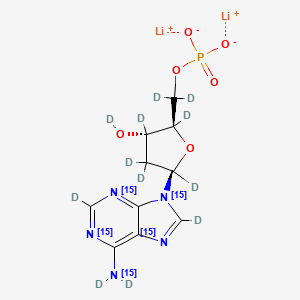


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
